L-Valylglycyl-L-alanine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91351-66-5 |
|---|---|
Molecular Formula |
C10H19N3O4 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)8(11)9(15)12-4-7(14)13-6(3)10(16)17/h5-6,8H,4,11H2,1-3H3,(H,12,15)(H,13,14)(H,16,17)/t6-,8-/m0/s1 |
InChI Key |
CELJCNRXKZPTCX-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for L Valylglycyl L Alanine and Its Analogues
Solid-Phase Peptide Synthesis (SPPS) Approaches for L-Valylglycyl-L-alanine
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, has become the dominant method for peptide synthesis due to its efficiency and potential for automation. nih.govmasterorganicchemistry.com The process involves assembling a peptide chain on an insoluble polymer resin, which simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. peptide.com
Resin Selection and Loading Strategies
Wang Resin: This resin is widely used for Fmoc-based chemistry and yields a C-terminal acid upon cleavage with trifluoroacetic acid (TFA). altabioscience.com The loading of the first amino acid, L-alanine, onto the Wang resin is a critical step, typically achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). altabioscience.com Pre-loaded Fmoc-Ala-Wang resins are also commercially available, which can streamline the synthesis. altabioscience.com
2-Chlorotrityl Chloride (2-CTC) Resin: The 2-CTC resin is highly versatile and particularly useful for large-scale synthesis. acs.org It is sensitive to moisture, and its activation with thionyl chloride (SOCl₂) prior to loading the first amino acid can be optimized to control the loading capacity. mdpi.com For instance, using 2% SOCl₂ in anhydrous dichloromethane (B109758) (DCM) can result in a lower loading suitable for longer or more complex peptides, while a 25% solution can achieve higher loading for shorter peptides like this compound. mdpi.com The loading of Fmoc-L-alanine onto the 2-CTC resin is a key step, and the use of green solvents like N-butylpyrrolidinone (NBP) is being explored to improve the environmental footprint of this process. acs.org
Interactive Table: Comparison of Resins for this compound Synthesis
| Resin Type | Linker Type | Typical Cleavage Condition | Advantages for this compound | Considerations |
| Wang Resin | p-alkoxybenzyl alcohol | 95% TFA | Good yields for C-terminal acids, compatible with Fmoc chemistry. altabioscience.com | Potential for racemization during first amino acid loading. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Dilute TFA (e.g., 1-5%) | Mild cleavage conditions, suppression of diketopiperazine formation. acs.orgmdpi.com | Sensitive to moisture, requires careful handling and activation. mdpi.com |
| Merrifield Resin | Chloromethyl | HF | Historically significant, cost-effective. nih.gov | Harsh cleavage conditions, less common for Fmoc strategy. |
Coupling Reagent Optimization for Amide Bond Formation
The formation of the amide bond between the carboxyl group of one amino acid and the amino group of the next is the central reaction in peptide synthesis. The efficiency of this coupling step is crucial for the final purity and yield of the target peptide. A variety of coupling reagents have been developed to activate the carboxylic acid and facilitate this reaction, often used in conjunction with additives to enhance reaction rates and suppress side reactions like racemization. researchgate.net
For the synthesis of this compound, the sequential coupling of Fmoc-Gly-OH and then Fmoc-Val-OH would be performed. Common coupling reagents include carbodiimides like DCC and DIC, as well as phosphonium (B103445) and aminium salts like PyBOP, HBTU, and HATU. researchgate.net
Carbodiimides: DCC and DIC are cost-effective coupling reagents. researchgate.net They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to minimize racemization. researchgate.net
Phosphonium and Aminium Salts: Reagents like HBTU, HATU, and PyBOP are known for their high coupling efficiency and are frequently used in automated peptide synthesizers. luxembourg-bio.com The choice of reagent can be critical, especially for sterically hindered couplings, which can be a factor with the valine residue. Studies comparing different coupling reagents in the synthesis of "difficult sequences" have shown that aminium salts like TCTU and HCTU can provide higher yields than phosphonium salts like PyBOP. luxembourg-bio.com
Interactive Table: Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Class | Additive(s) | Key Features |
| DCC/DIC | Carbodiimide | HOBt, HOAt | Cost-effective, widely used. researchgate.net |
| HBTU/TBTU | Aminium | HOBt | High efficiency, fast reaction times. |
| HATU | Aminium | HOAt | Very efficient, especially for hindered couplings. luxembourg-bio.com |
| PyBOP | Phosphonium | HOBt | Good for cyclization and hindered couplings. luxembourg-bio.com |
| COMU | Aminium | OxymaPure | High solubility, visual monitoring of reaction. csic.es |
Protecting Group Schemes and Deprotection Kinetics
A successful peptide synthesis relies on an orthogonal protecting group strategy, where different protecting groups can be removed under specific conditions without affecting others. peptide.com For the SPPS of this compound, the most common approach is the Fmoc/tBu strategy.
Fmoc/tBu Strategy: The α-amino group of the incoming amino acid is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. wiley.com The side chains of amino acids (if reactive) are protected by more acid-labile groups like tert-butyl (tBu). wiley.com In the case of this compound, only the α-amino groups require protection during chain elongation.
The deprotection of the Fmoc group is a critical step and is typically achieved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in N,N-dimethylformamide (DMF). nih.gov The kinetics of this deprotection can be influenced by the amino acid sequence and the reaction conditions. nih.govresearchgate.net Incomplete deprotection can lead to deletion sequences in the final product. nih.gov While piperidine is effective, alternatives like 4-methylpiperidine (B120128) or piperazine (B1678402) are also used and can sometimes offer advantages in minimizing side reactions like aspartimide formation, though this is not a concern for this compound. nih.govresearchgate.net
The final cleavage of the peptide from the resin and the removal of any side-chain protecting groups are typically performed simultaneously using a strong acid cocktail, such as 95% TFA. wiley.com
Solution-Phase Peptide Synthesis (SOPS) Techniques
While SPPS is dominant, solution-phase peptide synthesis (SOPS) remains a valuable technique, particularly for the large-scale production of short peptides and for specific applications where SPPS may be challenging. nih.gov
Fragment Condensation Strategies
Fragment condensation is a powerful SOPS strategy where smaller, pre-synthesized peptide fragments are coupled together. This approach can be more efficient than stepwise synthesis for longer peptides. For this compound, a fragment condensation approach is less common due to its short length. However, the principles can be applied to the synthesis of analogues or larger peptides containing this tripeptide sequence.
A hypothetical fragment condensation for a larger peptide containing the Val-Gly-Ala sequence might involve the synthesis of the protected tripeptide (e.g., Boc-Val-Gly-Ala-OH) followed by its coupling to another peptide fragment. A key challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. uni-kiel.de The use of coupling reagents that minimize racemization, such as those combined with additives like HOBt or the use of azide-based coupling methods, is crucial. uni-kiel.de
Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry is increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. nih.gov Peptide synthesis, particularly SPPS, is known for its high consumption of solvents and reagents. nih.gov Applying green chemistry principles to the synthesis of peptides like this compound is an active area of research.
Key areas of focus include:
Solvent Replacement: N,N-dimethylformamide (DMF), a common solvent in peptide synthesis, is facing increasing regulatory scrutiny. rsc.org Research is ongoing to find greener alternatives. For example, propylene (B89431) carbonate (PC) and ethyl acetate (B1210297) (EtOAc) have been investigated as replacements for DMF in both SPPS and SOPS. nih.gov In one study, a 1:9 mixture of PC/EtOAc was used for the synthesis of a tripeptide on a Merrifield resin, resulting in a higher yield compared to neat EtOAc, although with slightly lower purity. nih.gov
Greener Coupling Reagents: The development of more sustainable coupling reagents is another important goal. Propylphosphonic anhydride (B1165640) (T3P®) has been highlighted as a green coupling reagent for solution-phase synthesis. rsc.orgresearchgate.netmdpi.com It promotes rapid and efficient peptide bond formation with minimal racemization and generates water-soluble byproducts, simplifying purification. rsc.orgmdpi.com
Group-Assisted Purification (GAP) Chemistry: This is a solution-phase technique that avoids traditional chromatographic purification. nih.gov A purification "tag" is attached to the peptide, allowing for simple extraction and washing to remove impurities, after which the tag is cleaved. This method significantly reduces solvent usage and waste. nih.gov
Chemoenzymatic Synthesis of this compound
Chemoenzymatic peptide synthesis (CEPS) has emerged as a compelling green alternative to purely chemical methods like solid-phase peptide synthesis (SPPS). rpi.edu This approach leverages the high stereoselectivity of enzymes to form peptide bonds under mild, aqueous conditions, often reducing the need for complex protection and deprotection steps. nih.govubc.ca The synthesis of a tripeptide such as this compound can be approached through several biocatalytic strategies, primarily utilizing either hydrolases in a kinetically controlled process or specialized ligases.
Enzyme Selection and Biocatalytic Pathways
The formation of the two peptide bonds in this compound (one between Valine and Glycine (B1666218), and one between Glycine and Alanine) requires careful selection of an appropriate enzyme and reaction pathway. The primary enzyme classes for this purpose are proteases (acting in reverse) and L-amino acid ligases.
Protease-Catalyzed Synthesis: This is the most common approach, where proteolytic enzymes are used to catalyze the aminolysis of an amino acid ester, shifting the reaction equilibrium away from hydrolysis and towards synthesis. ubc.ca In this kinetically controlled process, an activated C-terminal ester of the acyl donor (e.g., L-Valine ethyl ester) forms an acyl-enzyme intermediate, which is then attacked by the amino group of the nucleophile (e.g., L-Glycine ethyl ester). nih.govmdpi.com
Key proteases for this synthesis include:
Papain: A cysteine protease with notably broad substrate specificity, making it a versatile catalyst. qyaobio.com It is stable over a wide pH range (4-10) and at temperatures up to 80°C. nih.govqyaobio.com Papain has been successfully used to polymerize L-alanine ethyl ester and to synthesize oligopeptides containing Valine and Glycine from their respective di- and tri-peptide ester monomers. nih.govmdpi.comrsc.org
α-Chymotrypsin: A serine protease that has been used for oligomerization of various amino acid esters. rsc.orgtandfonline.com
Subtilisin: A serine endoprotease with excellent stability in neutral to alkaline conditions (pH 7-10). qyaobio.com It has been used to couple large peptide fragments. qyaobio.com
Proteinase K: This enzyme displays broad specificity, cleaving peptide bonds adjacent to the carboxyl groups of both aliphatic and aromatic amino acids, making it a candidate for forming both Val-Gly and Gly-Ala bonds. nih.govqyaobio.com
L-Amino Acid Ligase (Lal) Pathway: Lals are a distinct class of enzymes that catalyze the formation of dipeptides from unprotected L-amino acids in an ATP-dependent reaction. nih.govsci-hub.se This method avoids the need for C-terminal esterification of substrates. sci-hub.se While many Lals only synthesize dipeptides, some novel ligases have been discovered that can produce oligopeptides. tandfonline.comtandfonline.com For instance, RizB from Bacillus subtilis can synthesize homo-oligomers of branched-chain amino acids like Valine and can also produce hetero-oligopeptides, elongating the peptide chain at the N-terminus. tandfonline.comnih.gov This pathway offers a one-step condensation process without product degradation. nih.gov
Table 1: Comparison of Enzyme Classes for this compound Synthesis
| Feature | Protease-Catalyzed Synthesis (e.g., Papain) | L-Amino Acid Ligase (Lal) Synthesis |
|---|---|---|
| Mechanism | Kinetically controlled synthesis via acyl-enzyme intermediate. qyaobio.com | ATP-dependent ligation via aminoacyl-phosphate intermediate. nih.gov |
| Acyl Donor Substrate | C-terminal activated ester (e.g., L-Valine ethyl ester). nih.gov | Unprotected L-amino acid (e.g., L-Valine). sci-hub.se |
| Nucleophile Substrate | Amino acid ester or peptide ester. | Unprotected L-amino acid or dipeptide. |
| Energy Source | Chemical energy of the ester bond. | ATP hydrolysis. nih.gov |
| Key Advantage | Wide availability and broad specificity of many proteases. | Use of unprotected amino acids simplifies substrate preparation. sci-hub.se |
| Key Disadvantage | Risk of secondary hydrolysis of the product peptide. qyaobio.com | Requires ATP and a cofactor regeneration system for industrial scale. |
| Example Enzyme | Papain, Proteinase K. nih.gov | RizB, TabS. nih.govtandfonline.com |
Reaction Condition Optimization for Biocatalytic Efficiency
Maximizing the yield and purity of this compound requires the systematic optimization of several key reaction parameters. The goal is to favor the aminolysis reaction (synthesis) over the competing hydrolysis of both the substrate ester and the newly formed peptide product. qyaobio.com
pH: The pH of the reaction medium is a critical variable. For protease-catalyzed synthesis, a slightly alkaline pH (typically 7.5-10.0) is often optimal. nih.govqyaobio.com This ensures that a significant fraction of the incoming nucleophile's amino group is deprotonated and thus more reactive, while often remaining within the enzyme's active pH range. mdpi.com Similarly, L-amino acid ligases frequently exhibit optimal activity at a pH around 9.0. sci-hub.setandfonline.com
Temperature: Most protease-catalyzed syntheses are performed at moderately elevated temperatures, commonly between 40°C and 60°C, to enhance reaction rates without causing significant enzyme denaturation. qyaobio.comrsc.orgacs.org
Substrate and Enzyme Concentrations: The concentrations of the enzyme and substrates must be carefully balanced. High substrate concentrations can promote synthesis and product precipitation, which drives the reaction forward. tandfonline.com However, the ratio of aminolysis to hydrolysis is concentration-dependent, and optimization is necessary to find the ideal balance. nih.gov
Reaction Medium: While aqueous buffers are the standard, the low solubility of hydrophobic amino acids like Valine can be a limiting factor. The addition of water-miscible organic cosolvents (e.g., methanol, dimethylformamide) can homogenize the reaction mixture and improve yields. ubc.caacs.org Using frozen aqueous systems or ionic liquids are other advanced strategies to enhance synthesis over hydrolysis. nih.gov
Reaction Time: The reaction kinetics are typically rapid. For protease-catalyzed reactions, product yield often peaks quickly (sometimes within minutes to a few hours) before secondary hydrolysis begins to degrade the product. rsc.org Therefore, it is critical to monitor the reaction and stop it at the optimal time point. qyaobio.com
Table 2: Key Parameters for Optimizing Biocatalytic Efficiency
| Parameter | General Optimum Range | Rationale / Effect on Synthesis |
|---|---|---|
| pH | 7.5 - 10.0 | Ensures deprotonation of the nucleophile's amino group, increasing its reactivity. mdpi.com |
| Temperature | 40°C - 60°C | Increases reaction rate; higher temperatures risk enzyme denaturation. nih.govqyaobio.com |
| Solvent System | Aqueous buffer with optional organic cosolvents (10-50%). acs.org | Improves solubility of hydrophobic substrates and can shift equilibrium toward synthesis. ubc.caacs.org |
| Substrate Form | C-terminal esters (for proteases); free amino acids (for Lals). nih.govsci-hub.se | Activates the carboxyl group for protease catalysis; Lals have inherent activation mechanism. |
| Reaction Time | Minutes to hours | Must be optimized to maximize product formation before significant secondary hydrolysis occurs. rsc.org |
Purification and Isolation Methodologies for Research-Grade this compound
Following the synthesis, the crude reaction mixture contains the desired tripeptide along with unreacted starting materials, enzymes, salts, and potential side-products. Achieving research-grade purity (>95%) necessitates robust purification and isolation protocols.
High-Performance Liquid Chromatography (HPLC) Purification Protocols
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the definitive method for purifying synthetic peptides. lcms.cz The technique separates molecules based on their hydrophobicity. The fundamental principle involves passing the liquid sample (mobile phase) through a column packed with a nonpolar stationary phase (e.g., silica (B1680970) with bonded C18 alkyl chains). researchgate.net
A standard purification protocol for this compound would involve the following steps:
Sample Preparation: The crude reaction product is dissolved in a minimal amount of a suitable solvent, often the initial mobile phase condition (e.g., 5-10% acetonitrile (B52724) in water). The sample must be filtered through a 0.2 µm or 0.45 µm filter to remove particulate matter that could damage the HPLC column and system. researchgate.netprotocols.io
Mobile Phase: A two-buffer system is standard.
Buffer A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
Buffer B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. TFA is an ion-pairing agent that protonates carboxyl groups and forms ion pairs with positively charged amino groups, which reduces unwanted secondary interactions with the column and results in sharper, more symmetrical peaks. lcms.cz
Gradient Elution: The peptide is eluted from the column by a gradient of increasing organic solvent (Buffer B). More hydrophobic molecules are retained longer on the column and require a higher concentration of Buffer B to elute. For a small, relatively hydrophilic peptide like this compound, a shallow gradient would be employed.
Fraction Collection and Analysis: The eluent is monitored by a UV detector, typically at 214-220 nm where the peptide bond absorbs light. Fractions corresponding to the target peptide peak are collected. The purity of these fractions is then confirmed by analytical HPLC, and the identity is confirmed by mass spectrometry.
Table 3: Example Preparative HPLC Gradient for this compound Purification
| Time (minutes) | Flow Rate (mL/min) | % Buffer A (0.1% TFA in H₂O) | % Buffer B (0.1% TFA in ACN) | Curve |
|---|---|---|---|---|
| 0.0 | 10.0 | 95.0 | 5.0 | Linear |
| 5.0 | 10.0 | 95.0 | 5.0 | Linear |
| 35.0 | 10.0 | 65.0 | 35.0 | Linear |
| 40.0 | 10.0 | 5.0 | 95.0 | Linear |
| 45.0 | 10.0 | 5.0 | 95.0 | Linear |
| 46.0 | 10.0 | 95.0 | 5.0 | Linear |
| 50.0 | 10.0 | 95.0 | 5.0 | Linear |
Conformational Analysis and Structural Elucidation of L Valylglycyl L Alanine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
NMR spectroscopy is a powerful, non-invasive technique that provides atomic-resolution information about the structure and dynamics of molecules in solution. For a peptide like L-Valylglycyl-L-alanine, NMR can elucidate the average conformation and the flexibility of the peptide backbone and its side chains.
Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, NOESY)
Two-dimensional (2D) NMR experiments are crucial for resolving the complex proton spectra of peptides and for establishing connectivity between different protons, which is essential for resonance assignment and structural analysis. princeton.eduunivr.itlibretexts.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. libretexts.org For this compound, COSY spectra would reveal correlations between the amide proton (NH) and the alpha-proton (Hα) of each residue, as well as between the Hα and side-chain protons (Hβ, Hγ for Valine; Hβ for Alanine).
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system of an amino acid residue. libretexts.org For instance, a cross-peak between the amide proton and the methyl protons of the alanine (B10760859) residue could be observed, aiding in the unambiguous assignment of all protons belonging to a specific residue.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining the spatial proximity of protons, irrespective of whether they are connected through bonds. libretexts.org The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for structure calculation. For this compound, NOESY can reveal inter-residue proximities, such as between the Hα of valine and the NH of glycine (B1666218), which are critical for defining the peptide's backbone conformation.
A representative table of expected proton chemical shifts for this compound in an aqueous solution is provided below.
| Proton | Valine (Val) | Glycine (Gly) | Alanine (Ala) |
| NH | ~8.2 ppm | ~8.4 ppm | ~8.1 ppm |
| Hα | ~4.2 ppm | ~3.9 ppm | ~4.3 ppm |
| Hβ | ~2.1 ppm | - | ~1.4 ppm |
| Hγ | ~0.9 ppm | - | - |
Solution State Conformation and Dynamics
The solution state conformation of this compound is not static but rather a dynamic equilibrium of multiple conformers. By analyzing NMR parameters such as chemical shifts, coupling constants (specifically ³J(HNHα)), and Nuclear Overhauser Effects (NOEs), a detailed picture of the predominant conformation and its flexibility can be constructed. oup.comauremn.org.br
The ³J(HNHα) coupling constant, for instance, is related to the dihedral angle φ (phi) of the peptide backbone through the Karplus equation. A larger coupling constant (around 8-9 Hz) is indicative of an extended conformation, while a smaller value (around 4-5 Hz) suggests a helical or turn-like structure.
Solvent Effects on Peptide Conformation
The conformation of a peptide is highly dependent on its environment. nih.gov In a polar solvent like water, the peptide will tend to adopt conformations that maximize hydrogen bonding with the solvent and bury hydrophobic side chains. uri.edu For this compound, the hydrophobic valine side chain might influence the peptide to fold in a way that minimizes its contact with water.
In contrast, in a less polar or aprotic solvent, intramolecular hydrogen bonds become more favorable, potentially leading to the formation of more defined secondary structures like β-turns or γ-turns. The chemical shifts of amide protons are particularly sensitive to the solvent environment and hydrogen bonding, with significant downfield shifts often observed when an amide proton is involved in a strong hydrogen bond. researchgate.net
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular dichroism spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light by chiral molecules. wikipedia.org It is an invaluable tool for rapidly assessing the secondary structure of peptides and proteins in solution. nih.gov
Wavelength Dependence and Chiroptical Properties
The CD spectrum of a peptide is typically measured in the far-UV region (190-250 nm). The shape and magnitude of the spectrum are determined by the peptide's secondary structure.
Random Coil: A disordered or random coil conformation is characterized by a strong negative band near 200 nm. umich.edu
α-Helix: A helical conformation gives rise to a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm. nih.gov
β-Sheet: A β-sheet structure displays a negative band around 215-220 nm and a positive band between 195 and 200 nm.
β-Turn: Turn structures often show a weak negative band around 220-230 nm and a positive band near 205 nm.
For a short peptide like this compound, it is unlikely to form a stable α-helix or β-sheet in aqueous solution. It is more likely to exist in a predominantly random coil state with a propensity for certain turn-like structures. The CD spectrum would therefore be expected to be dominated by a negative band around 200 nm.
A hypothetical table of molar ellipticity values for this compound in different secondary structures is presented below for illustrative purposes.
| Wavelength (nm) | Random Coil (deg cm² dmol⁻¹) | β-Turn (deg cm² dmol⁻¹) |
| 195 | ~ -40,000 | ~ +20,000 |
| 210 | ~ +2,000 | ~ -5,000 |
| 222 | ~ 0 | ~ -2,000 |
Temperature and pH Effects on CD Spectra
The conformation of this compound, and consequently its CD spectrum, can be influenced by changes in temperature and pH.
Temperature: Increasing the temperature generally leads to a decrease in the intensity of the CD signal, which is indicative of a more disordered or random coil-like state as the increased thermal energy disrupts any transient, ordered structures. researchgate.net A plot of the molar ellipticity at a specific wavelength versus temperature can be used to monitor the thermal stability of any existing conformations.
pH: The ionization state of the N-terminal amino group and the C-terminal carboxyl group of this compound changes with pH. At low pH, both groups are protonated (NH₃⁺ and COOH), at neutral pH, the zwitterionic form dominates (NH₃⁺ and COO⁻), and at high pH, both are deprotonated (NH₂ and COO⁻). These changes in charge can affect the electrostatic interactions within the peptide and with the solvent, leading to conformational changes that are reflected in the CD spectrum. nih.govnih.govresearchgate.netnih.gov For example, the formation of a salt bridge between the charged termini at neutral pH could favor a more compact structure compared to the charged repulsion at low or high pH.
X-ray Crystallography and Solid-State Structural Investigations
The crystallization of small, flexible peptides like this compound can be a challenging endeavor. americanpeptidesociety.org Their conformational flexibility can hinder the formation of well-ordered crystals suitable for X-ray diffraction. americanpeptidesociety.org Several strategies are commonly employed to overcome these challenges:
Vapor Diffusion: This is the most widely used method for peptide crystallization. americanpeptidesociety.org It involves equilibrating a drop containing the peptide, buffer, and precipitant against a larger reservoir of the precipitant solution. The slow evaporation of solvent from the drop gradually increases the peptide and precipitant concentrations, leading to crystallization. americanpeptidesociety.org Both hanging-drop and sitting-drop vapor diffusion techniques are utilized. americanpeptidesociety.org
Slow Evaporation: In this method, a saturated solution of the peptide is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization. creative-biostructure.com This technique is particularly useful for small linear or cyclic peptides. creative-biostructure.com
Microbatch Crystallization: This technique involves mixing the peptide solution with the precipitant under a layer of oil to prevent rapid evaporation. americanpeptidesociety.org It is often used in high-throughput screening and is beneficial when only small amounts of the peptide are available. americanpeptidesociety.org
Solvent/Precipitant Variation: A wide range of solvents, precipitants (e.g., salts, polyethylene (B3416737) glycols), and additives are screened to find the optimal conditions for crystal growth. nih.gov The pH of the solution is also a critical parameter that influences the charge state of the peptide and its ability to form intermolecular interactions necessary for crystallization. nih.gov
For instance, crystals of the related tripeptide L-valyl-glycyl-glycine were successfully grown for X-ray diffraction studies, highlighting the feasibility of obtaining single crystals of such small peptides. umich.edu
The unit cell is the basic building block of a crystal, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the space group, describe the symmetry of the crystal lattice. The molecular packing describes how the individual peptide molecules are arranged within the unit cell, stabilized by a network of hydrogen bonds and van der Waals interactions.
While specific unit cell parameters for this compound are not available, data from the closely related tripeptide L-valyl-glycyl-glycine provides a relevant example. The crystal structure of L-valyl-glycyl-glycine was determined to be in the monoclinic space group C2, with the following unit cell parameters:
| Parameter | Value |
| a | 24.058 Å |
| b | 4.801 Å |
| c | 10.623 Å |
| β | 110.02° |
| Z (molecules per unit cell) | 4 |
Data for L-valyl-glycyl-glycine umich.edu
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure and conformation of peptides. These techniques probe the vibrational modes of the molecule, which are sensitive to the local chemical environment, secondary structure, and intermolecular interactions.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For peptides, the most informative regions of the FTIR spectrum are the amide bands, which arise from vibrations of the peptide bond.
Amide A and B bands: The Amide A band (around 3300 cm⁻¹) is primarily due to the N-H stretching vibration, while the Amide B band (around 3100 cm⁻¹) is an overtone of the Amide II vibration. The position of the Amide A band is sensitive to hydrogen bonding.
Amide I band: This band, appearing in the region of 1600-1700 cm⁻¹, is the most intense absorption band in the infrared spectrum of proteins and peptides. It is mainly associated with the C=O stretching vibration of the peptide backbone and is highly sensitive to the secondary structure.
Amide II band: Found between 1510 and 1580 cm⁻¹, this band results from the coupling of the N-H in-plane bending and C-N stretching vibrations. rsc.org
Amide III band: This complex band, located in the 1220-1300 cm⁻¹ region, arises from a mixture of C-N stretching and N-H bending vibrations. rsc.org
While a specific FTIR spectrum for this compound is not documented in detail, the analysis of related tripeptides provides expected spectral features. For example, in the study of L-valyl-glycyl-glycine, the amide I and II bands were crucial for confirming its parallel-chain β-sheet structure. umich.edu Differential FTIR spectroscopy has also been used to monitor the formation of peptide bonds during the condensation of amino acids like alanine and valine.
Typical FTIR Amide Band Frequencies for Peptides
| Amide Band | Approximate Frequency Range (cm⁻¹) | Vibrational Mode |
| Amide A | 3280 - 3300 | N-H Stretch |
| Amide B | ~3100 | Overtone of Amide II |
| Amide I | 1600 - 1700 | C=O Stretch |
| Amide II | 1510 - 1580 | N-H Bend, C-N Stretch |
| Amide III | 1220 - 1300 | C-N Stretch, N-H Bend |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, providing detailed information about the peptide backbone and side-chain conformations.
Key Raman bands for peptides include:
Amide I and III bands: Similar to FTIR, the Amide I and III bands in the Raman spectrum are sensitive to the secondary structure. The Amide I band appears in the 1640-1680 cm⁻¹ region, while the Amide III band is found between 1230 and 1300 cm⁻¹.
Side-chain vibrations: Raman spectroscopy is an excellent tool for probing the conformations of amino acid side chains. For this compound, the vibrations of the valine and alanine side chains would be observable.
The analysis of the Raman spectrum of L-valyl-glycyl-glycine revealed characteristic bands for its β-sheet structure, including a strong Amide I band at 1668 cm⁻¹ and an Amide III band at 1234 cm⁻¹. umich.edu The spectrum also showed distinct bands corresponding to the vibrations of the valyl side chain. umich.edu Studies on other alanine-containing peptides have also utilized Raman spectroscopy to determine their conformational preferences in solution.
Prominent Raman Bands in Peptides
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |
| Amide I | 1640 - 1680 |
| Amide III | 1230 - 1300 |
| Cα-C Stretch | 870 - 950 |
| C-N Stretch | 1050 - 1150 |
Enzymatic Interactions and Biocatalytic Transformations Involving L Valylglycyl L Alanine
L-Valylglycyl-L-alanine as a Substrate for Peptidases and Proteases
The susceptibility of this compound to enzymatic hydrolysis is determined by the specificity of peptidases and proteases, which recognize and cleave specific peptide bonds.
Substrate Specificity Profiling of Hydrolytic Enzymes
The hydrolysis of this compound is dependent on the substrate specificity of the acting peptidase. Aminopeptidases, which cleave amino acids from the N-terminus, are potential candidates for the hydrolysis of this tripeptide. For instance, PepN, a broad-specificity aminopeptidase (B13392206) from Escherichia coli, exhibits a preference for cleaving basic and small amino acids at the N-terminus. Its cleavage preference has been characterized as Arg > Ala > Lys > Gly. This suggests that PepN could potentially hydrolyze the Valyl-Glycine bond in this compound, although valine is not among its most preferred residues.
Human liver alanine (B10760859) aminopeptidase is another relevant enzyme, though it is known to be inhibited by amino acids with hydrophobic side chains such as phenylalanine, tyrosine, tryptophan, methionine, and leucine. The inhibitory effect and substrate specificity of this enzyme are influenced by the length of the peptide chain.
Furthermore, some proteases have specificities that would allow for the cleavage of this compound. Elastase, a serine protease, preferentially cleaves at the C-terminus of several amino acids, including alanine and valine. This indicates that elastase could potentially cleave either the Glycyl-Alanine bond or the Valyl-Glycine bond.
The table below summarizes the substrate specificities of some relevant peptidases.
| Enzyme | Source | Preferred Substrates/Inhibitors | Potential Action on this compound |
| PepN | Escherichia coli | Arg > Ala > Lys > Gly at N-terminus | Hydrolysis of the Valyl-Glycine bond |
| Alanine Aminopeptidase | Human Liver | Inhibited by hydrophobic amino acids | Potential hydrolysis, activity may be modulated by the valine residue |
| Elastase | Pancreas | Cleaves at C-terminus of Ala, Val, Ser, Gly, Leu, Ile | Hydrolysis of Glycyl-Alanine or Valyl-Glycine bond |
| D-aminopeptidase | Ochrobactrum anthropi | Peptides with D-alanine at the NH2 terminus. | No activity expected on the L-form of the peptide. |
Kinetic Studies of Enzymatic Hydrolysis (e.g., Km, Vmax Determination)
Detailed kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for the enzymatic hydrolysis of this compound are not extensively documented in the available scientific literature. However, kinetic data for the hydrolysis of related, simpler substrates by relevant enzymes provide some context. For example, purified PepN from E. coli has been shown to hydrolyze L-Ala-p-nitroanilide. Kinetic models for the enzymatic hydrolysis of various peptides and proteins have been developed, often based on the Michaelis-Menten equation, but specific values for this compound are needed for a precise understanding of its enzymatic processing.
Identification of Cleavage Sites and Products
Based on the known specificities of certain proteases, potential cleavage sites within this compound can be inferred. Elastase, with its preference for cleaving at the C-terminus of valine and alanine, could potentially cleave the tripeptide at two locations. Cleavage after the valine residue would yield L-Valine and the dipeptide Glycyl-L-alanine. Cleavage after the alanine residue is less likely for an endopeptidase acting on a tripeptide but would result in L-Valylglycine and L-Alanine.
Studies on the NIa-Pro protease of potyviruses have revealed distinct amino acid preferences at the cleavage sites, with a high frequency of alanine and glycine (B1666218) at the +1 position (the amino acid immediately following the cleavage site). While this protease is specific to viral polyproteins, the data highlights how the amino acid composition surrounding a peptide bond influences its susceptibility to cleavage.
The table below outlines the potential cleavage sites and resulting products from the action of elastase on this compound.
| Enzyme | Potential Cleavage Site | Products |
| Elastase | Valyl-Glycine bond | L-Valine + Glycyl-L-alanine |
| Elastase | Glycyl-Alanine bond | L-Valylglycine + L-Alanine |
Investigation of this compound as a Product of Enzymatic Synthesis
The formation of this compound can be accomplished through enzymatic processes, primarily involving peptidyl transferase activity or specialized multi-enzyme complexes.
Peptidyl Transferase Activity Studies
The fundamental reaction of peptide bond formation in biological systems is catalyzed by the peptidyl transferase center (PTC) of the ribosome. This catalytic center, an integral part of the large ribosomal subunit, facilitates the transfer of a growing peptide chain from a peptidyl-tRNA in the P-site to an aminoacyl-tRNA in the A-site. The synthesis of this compound as part of a larger polypeptide chain during protein translation is a routine cellular process directed by the corresponding mRNA template. However, the specific synthesis of this isolated tripeptide via the ribosome is not a standard biological process. The action of the PTC can be context-specific, with the nature of the amino acids in the nascent peptide chain influencing the efficiency of peptide bond formation and the interaction with certain antibiotics that target the ribosome.
Biosynthetic Pathways and Enzyme Identification
Beyond the ribosome, the synthesis of short peptides is often carried out by non-ribosomal peptide synthetases (NRPSs). These large, modular enzymes are capable of incorporating both proteinogenic and non-proteinogenic amino acids into peptides without an mRNA template. An NRPS module is typically responsible for the incorporation of a single amino acid and is composed of several domains, including an adenylation (A) domain for amino acid recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent tethering of the activated amino acid, and a condensation (C) domain for peptide bond formation. The synthesis of a tripeptide like this compound would likely involve a three-module NRPS, with each module specific for valine, glycine, and alanine, respectively. The sequence of the modules on the NRPS would dictate the sequence of the resulting peptide. While NRPSs are known to produce a vast array of peptides, some containing valine, glycine, and alanine, a specific NRPS dedicated to the synthesis of this compound has not been definitively identified.
Modulation of Enzyme Activity by this compound (e.g., as a Competitive Substrate)
The tripeptide this compound can modulate the activity of certain enzymes, particularly peptidases, by acting as a substrate. This interaction is fundamental to the peptide's role in cellular metabolism, where it can be hydrolyzed by various aminopeptidases. The efficiency and nature of this modulation are dictated by the principles of enzyme kinetics and the specific structural features of both the peptide and the enzyme's active site.
Enzyme Inhibition Kinetics and Mechanisms
This compound can act as a competitive substrate for a range of peptidases, which are enzymes that catalyze the cleavage of peptide bonds. In this capacity, it competes with other peptide substrates for binding to the enzyme's active site. The kinetics of this interaction typically follow the Michaelis-Menten model, where the enzyme (E) and substrate (S), in this case, this compound, reversibly bind to form an enzyme-substrate complex (ES), which then proceeds to form the product (P) and the free enzyme.
The general mechanism can be represented as: E + S ⇌ ES → E + P
When this compound acts as a competitive substrate, its presence affects the rate of hydrolysis of other substrates. The extent of this modulation is quantified by kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate (k_cat). A lower K_m value indicates a higher affinity of the enzyme for the substrate.
While specific kinetic data for this compound is not extensively documented in publicly available literature, the kinetic parameters for the hydrolysis of similar small peptides by various aminopeptidases provide insight into how it might behave. For instance, studies on aminopeptidases from different sources have shown that these enzymes exhibit a preference for substrates with particular amino acids at the N-terminus. Aminopeptidases often show a preference for hydrophobic residues at the N-terminus, such as valine, leucine, or alanine.
The inhibition of peptidases by small peptides is a well-studied phenomenon. Many tripeptides act as competitive inhibitors, where the inhibitor binds to the active site of the free enzyme, preventing the substrate from binding. The inhibition constant (K_i) is a measure of the inhibitor's potency; a lower K_i value signifies a more effective inhibitor. For example, various tripeptides have been shown to be competitive inhibitors of enzymes like aminopeptidase N and dipeptidyl peptidase-IV (DPP-IV). The inhibitory effect often depends on the peptide's sequence and length.
The table below presents kinetic parameters for the interaction of various peptidases with different tripeptide substrates, illustrating the range of affinities and catalytic efficiencies observed for peptides of similar size to this compound.
| Enzyme | Substrate/Inhibitor | K_m (mM) | k_cat (s⁻¹) | K_i (mM) | Inhibition Type | Source |
| Aminopeptidase N (porcine) | ARPA-Val-Pro | - | - | 0.00041 | Competitive | |
| DPP-IV (human) | Gly-Pro-Hyp | - | - | 4.5 | Competitive | |
| Aminopeptidase P (L. lactis) | Leu-Pro-Pro | 1.4 | - | - | Substrate | |
| Aminopeptidase P (L. lactis) | Val-Pro-Pro | 2.1 | - | - | Substrate | |
| X-prolyl-dipeptidyl aminopeptidase (L. helveticus) | Ser-Pro-Ala | 0.54 | - | - | Substrate |
Note: The data in this table is derived from various scientific sources and is intended to be illustrative of the kinetic parameters found for tripeptide-peptidase interactions. The specific values for this compound may vary.
Structure-Activity Relationships in Enzyme Binding
The interaction between this compound and an enzyme's active site is governed by specific molecular interactions, which form the basis of the structure-activity relationship (SAR). The affinity and specificity of this binding are determined by the physicochemical properties of the peptide's constituent amino acids and the complementary nature of the enzyme's binding pocket.
Aminopeptidases, which cleave the N-terminal amino acid, possess active sites with distinct subsites (S1, S1', S2', etc.) that accommodate the corresponding residues of the peptide substrate (P1, P1', P2', etc.).
P1 Residue (L-Valine): The N-terminal valine residue of this compound plays a crucial role in the initial recognition and binding to the S1 subsite of many aminopeptidases. The S1 pocket is often hydrophobic, favoring the binding of amino acids with nonpolar side chains like valine, leucine, and isoleucine. The branched, hydrophobic side chain of valine can engage in van der Waals interactions within this pocket, contributing significantly to the binding affinity. The free amino group of the valine residue is also critical, as it typically coordinates with a metal ion (often Zn²⁺ or Mn²⁺) present in the active site of metallo-aminopeptidases, positioning the scissile peptide bond for catalysis.
P1' Residue (Glycine): The glycine residue at the P1' position fits into the S1' subsite. Glycine's small, non-polar side chain (a single hydrogen atom) provides conformational flexibility, which can be advantageous for fitting into various active site topographies. However, some peptidases may have a preference for larger residues in this position for additional interactions.
P2' Residue (L-Alanine): The C-terminal L-alanine residue occupies the S2' subsite. The small, hydrophobic methyl group of alanine can contribute to binding through hydrophobic interactions. The C-terminal carboxylate group is also important, as it can form hydrogen bonds or ionic interactions with basic residues (e.g., arginine) or other hydrogen bond donors within the active site, further stabilizing the enzyme-substrate complex.
Structural studies of aminopeptidases in complex with tripeptide substrates or inhibitors have provided detailed insights into these interactions. For example, the crystal structure of Escherichia coli aminopeptidase P with the tripeptide Val-Pro-Leu shows the N-terminal valine's amino group interacting with the active site metal ions. Similarly, models of human aminopeptidase A with tripeptide-like inhibitors highlight the importance of interactions between the inhibitor's residues and the S1, S1', and S2' subsites of the enzyme.
The table below summarizes the key structural features of this compound and their likely contributions to enzyme binding based on known structure-activity relationships of similar peptides with peptidases.
| Peptide Residue | Position | Key Structural Feature | Likely Interaction in Enzyme Active Site | Source |
| L-Valine | P1 | Branched, hydrophobic side chain | Hydrophobic interactions within the S1 subsite. | |
| L-Valine | P1 | N-terminal amino group | Coordination with the active site metal ion (e.g., Zn²⁺, Mn²⁺); formation of hydrogen bonds. | |
| Glycine | P1' | Small, non-polar side chain | Provides conformational flexibility for optimal positioning in the S1' subsite. | |
| L-Alanine | P2' | Small, hydrophobic side chain | Hydrophobic interactions within the S2' subsite. | |
| L-Alanine | P2' | C-terminal carboxylate group | Hydrogen bonding and/or ionic interactions with residues in the S2' subsite, such as arginine. |
This table provides a generalized overview of expected interactions based on established principles of peptide-peptidase binding.
Role of L Valylglycyl L Alanine in Biochemical Pathways and Systems Biology Research
Occurrence and Detection in Biological Samples for Research Purposes
The identification and quantification of small peptides like L-Valylglycyl-L-alanine in complex biological matrices are fundamental to understanding their physiological roles. The process typically involves sophisticated extraction and analytical techniques, primarily centered around proteomics and metabolomics platforms.
Extraction and Sample Preparation for Proteomics/Metabolomics Studies
The analysis of peptides from biological samples necessitates meticulous preparation to ensure the accuracy and reproducibility of results. A general workflow for extracting and preparing peptides such as this compound for analysis is outlined below.
Sample Preparation Workflow for Peptide Analysis
| Step | Description | Common Techniques/Reagents |
|---|---|---|
| 1. Sample Homogenization | Disruption of tissue or cell structure to release intracellular contents. | Sonication, bead beating, or manual grinding in a suitable buffer. |
| 2. Protein Precipitation/Removal | Removal of larger proteins that can interfere with the analysis of small peptides. | Trichloroacetic acid (TCA) precipitation, ultrafiltration with molecular weight cutoff filters. |
| 3. Solid-Phase Extraction (SPE) | Cleanup and concentration of the peptide fraction. | Reversed-phase (e.g., C18) or ion-exchange cartridges to remove salts and other interfering substances. |
| 4. Derivatization (Optional) | Chemical modification of the peptide to enhance its detection by certain analytical methods. | Derivatizing agents like 2,4,6-trinitrobenzene sulfonate (TNBS) can improve detection sensitivity in mass spectrometry. |
| 5. Reconstitution | The final peptide extract is dissolved in a solvent compatible with the analytical instrument. | Typically a mixture of water and an organic solvent like acetonitrile (B52724) with a small amount of formic acid. |
In a study focused on the metabolomic analysis of tripeptides in spontaneously hypertensive rats, serum samples were prepared for analysis using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS), a technique well-suited for detecting small molecules like this compound. For the detection of peptides in human plasma in multiple sclerosis research, samples underwent a process involving denaturation, reduction, alkylation, and enzymatic digestion before analysis. Such rigorous preparation is crucial for obtaining high-quality data in metabolomics and proteomics studies.
Mass Spectrometry-Based Detection in Complex Biological Matrices
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the cornerstone for the detection and quantification of peptides in biological samples.
Hydrophilic interaction liquid chromatography (HILIC) is a valuable technique for separating polar compounds like amino acids and small peptides. In one study, HILIC was coupled with tandem mass spectrometry (HILIC-MS/MS) to analyze 48 endogenous amino acids and related compounds in human plasma, demonstrating the power of this method for resolving and detecting small, polar molecules. For less polar peptides, reversed-phase liquid chromatography (RPLC) is often employed.
The high sensitivity and specificity of MS allow for the identification of peptides even at low concentrations. For instance, methods have been developed for the sensitive detection of dipeptides at picomolar or femtomolar levels per injection. In a classic study, a decapeptide with the sequence Val-Gly-Ala-Met-Arg-Pro-Ser-Thr-Ser-Met was identified from Escherichia coli L-asparaginase after enzymatic degradation and analysis, confirming the presence of the Val-Gly-Ala sequence within a larger protein structure.
Metabolomics studies on various food products have also demonstrated the capability of LC-MS/MS to identify and quantify specific tripeptides. For example, the kokumi peptide, γ-Glu-Val-Gly, has been detected and quantified in fermented foods like fish sauce and soy sauce, as well as in beer and cheese, using a multiple reaction monitoring (MRM) method with LC-MS/MS. This highlights the potential for similar targeted approaches to be developed for this compound.
Proposed or Identified Metabolic Pathways Involving this compound
The metabolic fate of this compound is likely intertwined with the broader pathways of peptide and amino acid metabolism. This includes its formation from precursor proteins and amino acids, and its eventual breakdown.
Precursor-Product Relationships in Peptide Metabolism
This compound is formed through peptide bonds between its constituent amino acids: L-valine, glycine (B1666218), and L-alanine. Its synthesis can occur through two primary mechanisms: as an intermediate in the degradation of larger proteins or through de novo synthesis from individual amino acids.
Proteases can break down proteins into smaller peptides and amino acids. For example, the enzymatic degradation of elastin (B1584352) from pig aorta by elastase has been shown to produce various peptides, including Val-Gly-Val-Ala-Pro-Gly. This finding suggests that this compound could be generated as a product of the breakdown of elastin or other proteins with similar sequences.
The synthesis of its precursor amino acids is also well-understood. L-alanine, for instance, can be produced from pyruvate (B1213749) via transamination. In microorganisms, L-alanine synthesis primarily occurs through the action of aminotransferases or L-alanine dehydrogenase.
Turnover Rates and Half-Life Determination in Research Models
The turnover rate, or the balance between synthesis and degradation, of peptides is a critical aspect of cellular homeostasis. The half-life of small peptides in biological systems can vary significantly and is influenced by their susceptibility to peptidases.
While the specific turnover rate and half-life of this compound have not been reported, studies on protein and peptide turnover provide a methodological basis for how these could be determined. Dynamic Stable Isotope Labeling by Amino acids in Cell culture (pSILAC) is a powerful technique used to measure the turnover of proteins and their modified forms. This method involves introducing isotopically labeled amino acids into the cell culture medium and then tracking their incorporation into peptides over time using mass spectrometry. Such an approach could be adapted to measure the turnover of specific tripeptides like this compound.
The stability of peptides is also influenced by their amino acid composition. For example, the presence of certain amino acids can make a peptide more or less susceptible to degradation by peptidases. In plants, the maturation of small secreted peptides involves complex proteolytic processing, which is essential for their biological activity.
Interaction with Specific Biomolecules in In Vitro Research Models
The biological effects of peptides are often mediated through their interactions with other biomolecules, such as proteins, enzymes, and nucleic acids. While direct in vitro studies on this compound are limited, research on related peptides provides insights into its potential interactions.
Studies on dipeptides with similar compositions, such as L-alanyl-L-valine and L-valyl-L-alanine, have shown that the sequence of amino acids can significantly affect their physicochemical properties, such as their interaction with organic vapors. This suggests that the specific arrangement of amino acids in this compound will dictate its interaction with other molecules.
Furthermore, research has shown that peptides composed of a limited set of amino acids, including glycine, alanine (B10760859), and valine, can interact with RNA. An in vitro selection study demonstrated that a peptide composed of glycine, alanine, aspartic acid, and valine could bind to a single-stranded region of a tRNA molecule. This raises the possibility that this compound could have interactions with nucleic acids.
In E. coli, the metabolites L-alanine and the dipeptide glycyl-L-leucine have been shown to alter the properties of the enzyme lysyl-tRNA synthetase in vivo, suggesting that small peptides and their constituent amino acids can act as modulators of enzyme structure and function. This provides a precedent for the potential of this compound to interact with and modulate the activity of specific enzymes.
The table below summarizes potential interactions based on studies of related molecules.
Potential In Vitro Interactions of this compound
| Interacting Biomolecule | Potential Effect | Basis of Inference |
|---|---|---|
| Enzymes (e.g., Peptidases, Kinases) | Substrate for degradation or modulator of activity. | General knowledge of peptide metabolism and studies showing small peptides can alter enzyme properties. |
| RNA | Binding to specific structural motifs. | In vitro evolution studies of peptides with similar amino acid compositions. |
| Cellular Receptors | Agonist or antagonist activity. | Many bioactive peptides exert their effects through receptor binding. |
Ligand-Protein Interaction Thermodynamics
Similarly, there are no published studies that have investigated the thermodynamics of ligand-protein interactions for this compound. Key thermodynamic parameters, which would describe the energetics of its binding to a protein target, are not available. These parameters include:
Enthalpy Change (ΔH): The heat released or absorbed upon binding.
Entropy Change (ΔS): The change in the system's disorder upon binding.
Heat Capacity Change (ΔCp): The change in heat capacity upon binding, often linked to hydrophobic interactions and conformational changes.
Without experimental data from techniques such as Isothermal Titration Calorimetry (ITC) or surface plasmon resonance (SPR), a thermodynamic profile for the interaction of this compound with any biological macromolecule cannot be constructed. Therefore, no data table on thermodynamic parameters can be provided.
Computational and Theoretical Investigations of L Valylglycyl L Alanine
Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular dynamics simulations offer a powerful computational microscope to explore the vast conformational space available to L-Valylglycyl-L-alanine. By simulating the atomic motions over time, researchers can observe how the peptide folds, unfolds, and transitions between different shapes.
Force Field Selection and Validation
The accuracy of MD simulations is critically dependent on the chosen force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For peptides like this compound, several well-established force fields are commonly used, including AMBER, CHARMM, and GROMOS.
AMBER (Assisted Model Building and Energy Refinement): This family of force fields is widely used for simulations of proteins and nucleic acids. Different versions, such as ff99SB and ff14SB, have been developed and refined over the years to improve accuracy. The ff15ipq-m force field is a more recent extension designed to handle unnatural amino acids.
CHARMM (Chemistry at HARvard Macromolecular Mechanics): This is another popular force field for biomolecular simulations. The CHARMM36 force field, for instance, has been parameterized to provide a balanced description of protein secondary structures. It is often used for simulations of peptides and proteins.
GROMOS (Groningen Molecular Simulation): This force field is known for its computational efficiency and is often used for large-scale simulations. The 54A7 version, for example, has been refined to improve the description of helical propensities in peptides.
The choice of a force field is a critical step and is often validated by comparing simulation results with experimental data or high-level quantum mechanical calculations. For instance, the conformational energies of tripeptides calculated with various AMBER force fields have been compared against density functional theory (DFT) results to assess their accuracy.
Table 1: Commonly Used Force Fields for Peptide Simulations
| Force Field Family | Notable Versions | Key Characteristics |
|---|---|---|
| AMBER | ff99SB, ff14SB, ff15ipq-m | Widely used for proteins and nucleic acids; continuous refinement of parameters. |
| CHARMM | CHARMM22, CHARMM27, CHARMM36 | Popular for a broad range of biological systems; known for good balance of secondary structure propensities. |
| GROMOS | 43A1, 53A6, 54A7 | Computationally efficient united-atom force field suitable for large systems. |
Solvent Models and Simulation Parameters
The surrounding solvent, typically water, plays a crucial role in determining the conformation of a peptide. Explicit solvent models, where individual water molecules are included in the simulation, are essential for accurately capturing solvation effects. Common water models include:
TIP3P (Transferable Intermolecular Potential with 3 Points): A simple and computationally efficient three-site water model. The CHARMM version of TIP3P includes Lennard-Jones parameters on the hydrogen atoms.
SPC/E (Extended Simple Point Charge): Another widely used three-site model that provides improved density and diffusion constants compared to the original SPC model.
TIP4P: A four-site model that can offer a more accurate representation of the electrostatic distribution of the water molecule.
The choice of water model can significantly influence the simulation outcome, affecting properties like the helix-coil equilibrium. For example, studies have shown that the CHARMM36 force field performs differently with the standard TIP3P (sTIP3P) and a modified version (mTIP3P).
Simulation parameters such as temperature, pressure, and the treatment of long-range electrostatic interactions are also critical. Simulations are typically run under conditions that mimic physiological environments.
Table 2: Common Explicit Solvent Models for MD Simulations
| Water Model | Number of Sites | Key Features |
|---|---|---|
| TIP3P | 3 | Computationally efficient, widely used with many force fields. |
| SPC/E | 3 | Improved density and diffusion properties over the SPC model. |
| TIP4P | 4 | Offers a more detailed representation of water's electrostatic properties. |
Trajectory Analysis and Conformational Transitions
The output of an MD simulation is a trajectory file that contains the positions, velocities, and energies of all atoms over time. Analyzing this trajectory provides a wealth of information about the conformational dynamics of this compound.
A key tool for analyzing peptide conformations is the Ramachandran plot , which visualizes the distribution of the backbone dihedral angles φ (phi) and ψ (psi). Different regions of the Ramachandran plot correspond to distinct secondary structure elements like β-strands and polyproline II (PPII) helices. For tripeptides, the conformational preferences of the central residue are of particular interest.
Analysis of the trajectory can reveal transitions between different conformational states. These transitions can occur on various timescales, from ultrafast fluctuations of dihedral angles on the order of femtoseconds to picoseconds, to larger-scale folding and unfolding events that can take nanoseconds or longer. Techniques like dihedral transition analysis (DTA) can be used to systematically identify significant changes in dihedral angles between different conformations.
Quantum Chemical (QC) Calculations for Electronic Structure
While MD simulations provide insights into the dynamic behavior of this compound, quantum chemical (QC) calculations offer a more detailed and accurate description of its electronic structure and energetics.
Ab Initio and Density Functional Theory (DFT) Approaches
Ab Initio Methods: These methods are based on first principles and solve the Schrödinger equation without empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory provide increasing levels of accuracy but at a higher computational cost. For peptides, MP2 calculations with large basis sets are often considered a benchmark for conformational energies.
Density Functional Theory (DFT): DFT has become a popular method for studying biomolecules due to its favorable balance of accuracy and computational cost. It calculates the energy of the system based on its electron density. Many different functionals, such as B3LYP, have been developed and are widely used for peptide conformational analysis. DFT has been shown to be more reliable than the Hartree-Fock method for describing processes like peptide bond dissociation.
These QC methods are crucial for validating force field parameters and for providing a more accurate understanding of the relative energies of different peptide conformers.
Energetic Landscape and Transition State Analysis
QC calculations can be used to map out the potential energy surface (PES) of this compound. This involves finding the stable low-energy conformers (local minima) and the transition states that connect them. The energetic landscape reveals the relative stability of different conformations and the energy barriers between them.
For a flexible molecule like a tripeptide, finding transition states can be challenging due to the numerous rotational degrees of freedom. The conformational landscape can be quite rugged, with many minima of comparable energy. Studies on similar tripeptides have shown that even in the unfolded state, there are well-defined conformational structures rather than a random coil.
By combining the results from MD simulations and QC calculations, a comprehensive picture of the structure, dynamics, and energetics of this compound can be obtained, contributing to a deeper understanding of peptide and protein behavior at the molecular level.
Docking and Molecular Modeling Studies with Target Enzymes/Proteins
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between peptides and biological targets at an atomic level. These methods are instrumental in predicting how a peptide like this compound might bind to an enzyme or protein, providing insights into its potential biological activity. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Following docking, MD simulations can be employed to study the physical movements of the atoms and molecules in the complex over time, offering a view of the stability and dynamics of the interaction.
The inherent flexibility of peptides presents a significant challenge for computational methods, but advanced algorithms and force fields have been developed to better handle this characteristic. These in silico approaches are crucial in the early stages of drug discovery, allowing for the rapid screening of compounds and the generation of hypotheses that can be tested experimentally.
Binding Site Prediction and Interaction Energy Calculations
The initial step in understanding the potential action of a tripeptide like this compound is to identify its likely binding site on a target protein and to quantify the strength of the interaction. Molecular docking software is used to place the peptide into the active or allosteric site of a protein with a known three-dimensional structure. The process generates multiple possible binding poses and ranks them based on a scoring function, which estimates the binding free energy. A more negative binding energy (typically measured in kcal/mol) indicates a more favorable and stable interaction.
Once a likely binding pose is identified, the specific molecular interactions between the peptide and the protein's amino acid residues are analyzed. These interactions are fundamental to the stability and specificity of the binding and can include:
Hydrogen Bonds: Crucial for the specific recognition between a ligand and a protein.
Hydrophobic Interactions: Driven by the tendency of nonpolar residues (like Valine and Alanine) to cluster together, away from water.
Electrostatic or Ionic Interactions (Salt Bridges): Occur between charged residues.
Van der Waals Forces: Weak, short-range attractions between all atoms.
For instance, in docking studies of various tripeptides against different enzyme targets, specific residues in the binding pocket are often identified as critical for the interaction. Molecular dynamics simulations can further validate these docking results by assessing the stability of the predicted interactions over a simulated time period, confirming that key hydrogen bonds or other contacts are maintained.
| Tripeptide | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues in Binding Site | Primary Interaction Types |
|---|---|---|---|---|
| Val-Pro-Pro (VPP) | Angiotensin-Converting Enzyme (ACE) | -262.56 (Atomic Contact Energy) | Not specified | Not specified |
| Ile-Pro-Pro (IPP) | Angiotensin-Converting Enzyme (ACE) | -147.73 (Atomic Contact Energy) | Not specified | Not specified |
| Trp-His-Met (WHM) | Acetylcholinesterase (AChE) | -16.9 | Trp286, Tyr124, Tyr341, Phe295 | π-π Stacking, π-Cation |
| Cys-Val-Leu (CVL) | Tyrosinase | -7.989 | Cu400, Cu401, Asn260, His263 | Salt Bridges, Hydrogen Bonds |
| Arg-Cys-Gln | Mycobacterium tuberculosis PTPB | -9.46 | Ser216, Arg216 | Hydrogen Bonds |
| Gln-Phe-Tyr | Cyclooxygenase-2 (COX-2) | -10.9 | Not specified | Not specified |
Data in the table is illustrative, compiled from multiple studies on different tripeptides to demonstrate the type of information generated from docking and molecular modeling.
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, is a computational strategy used to search vast databases of chemical structures to identify those that are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with drug discovery compared to traditional high-throughput experimental screening.
The process often begins with the creation of a virtual peptide library. Such a library can be vast; for example, a complete library of all possible tripeptides composed of the 20 standard proteinogenic amino acids contains 8,000 unique sequences (20³). These libraries can be generated computationally and can be either completely random or focused, meaning they are designed around a particular chemical scaffold or known bioactive sequence.
Once the library is established, each peptide is docked into the target protein's binding site. The peptides are then ranked based on their docking scores, and the top-scoring "hits" are selected for further investigation, which may include more rigorous computational analysis like MD simulations or direct experimental validation. This methodology has been successfully used to identify novel peptide-based inhibitors for a range of targets.
| Step | Description | Example/Consideration |
|---|---|---|
| 1. Library Generation | A virtual library of tripeptides is computationally created. This can include all 8000 possible combinations or a more focused subset. | The library could be filtered to include peptides with desirable properties, such as those containing hydrophobic residues like Valine and Alanine (B10760859) for targeting a nonpolar binding pocket. |
| 2. Target Preparation | The 3D structure of the target enzyme/protein is obtained (e.g., from the Protein Data Bank) and prepared for docking. | The binding site is defined, often based on the location of a known co-crystallized ligand or through predictive algorithms. |
| 3. High-Throughput Docking | Each peptide in the virtual library is docked into the target's binding site using software like AutoDock Vina or Glide. | This step is computationally intensive and is designed for speed to handle thousands of ligands. |
| 4. Hit Identification & Filtering | Peptides are ranked by their predicted binding affinity (docking score). The top-ranked compounds are considered "hits". | A cutoff score is applied (e.g., top 1% of the library). Hits may be further filtered by other properties like drug-likeness (Lipinski's Rule of Five). |
| 5. Refinement and Validation | The most promising hits undergo more accurate (but slower) computational analysis, such as MD simulations, and are then prioritized for synthesis and experimental testing. | The top three to five tripeptides might be synthesized and tested in an in vitro enzyme inhibition assay. |
Predictive Modeling for Peptide Design Incorporating this compound Motifs
Beyond screening existing sequences, computational methods can be used to rationally design novel peptides with enhanced or specific activities. Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a key technique in this area. QSAR models aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
In the context of peptide design, a 3D-QSAR model is built using a "training set" of peptides with experimentally determined activities (e.g., antioxidant capacity or enzyme inhibition). The model identifies the key structural features—such as steric bulk, hydrophobicity, or electrostatic potential—that correlate with high or low activity. The output is often a 3D contour map that visually represents favorable and unfavorable regions around the peptide structure. A peptide designer can use these maps to suggest modifications to a sequence, such as substituting an amino acid, to improve its predicted activity.
The this compound motif can be a valuable component in such design strategies. The constituent amino acids offer distinct properties: Valine provides a bulky, hydrophobic side chain; Glycine (B1666218) offers maximal conformational flexibility to the peptide backbone; and Alanine provides a small, non-polar side chain. A predictive model could indicate, for example, that a hydrophobic group like Valine is preferred at a specific position for optimal interaction with a nonpolar pocket on a target protein.
More recently, machine learning and deep learning approaches have revolutionized peptide design. These models, trained on vast datasets of known bioactive peptides, can predict the likelihood that a novel sequence will have a certain activity, greatly accelerating the design-build-test cycle.
| Phase | Activity | Description and Purpose |
|---|---|---|
| 1. Model Building | Data Collection | A dataset of peptides with known biological activities (e.g., IC₅₀ values) is compiled. This forms the training set for the model. |
| Model Generation (e.g., 3D-QSAR) | The 3D structures of the peptides are aligned, and a statistical model (e.g., CoMFA/CoMSIA) is generated to correlate structural properties with activity. | |
| 2. Model Validation | Internal Validation | The model's robustness is tested using statistical methods like leave-one-out cross-validation on the training set. |
| External Validation | The model's predictive power is assessed by using it to predict the activity of a "test set" of peptides that were not used in model creation. | |
| 3. Peptide Design & Evaluation | New Sequence Design | The validated model is used to guide the design of new peptides. For example, a QSAR contour map might suggest replacing an existing amino acid with Valine to improve hydrophobic interactions. |
| In Silico & In Vitro Testing | The newly designed peptides are first evaluated computationally (e.g., via docking and MD simulations) and then synthesized for experimental validation to confirm the model's predictions. |
Advanced Analytical Techniques for Research Characterization and Quantification
Mass Spectrometry (MS) Method Development for L-Valylglycyl-L-alanine
Mass spectrometry is an indispensable tool for peptide analysis, offering high sensitivity and specificity for determining molecular weight and sequence information. The development of a robust MS method for this compound (C₁₀H₁₉N₃O₄, Monoisotopic Mass: 245.1376 Da) involves selecting the appropriate ionization technique and fragmentation strategy.
The choice of ionization source is critical and depends on the sample state and the desired analytical outcome. Both ESI and MALDI are "soft" ionization techniques well-suited for preventing the degradation of labile molecules like peptides.
Electrospray Ionization (ESI): ESI is the preferred method for samples in solution and is ideally coupled with liquid chromatography (LC) for LC-MS analysis. For this compound, ESI typically generates a protonated molecular ion, [M+H]⁺, at a theoretical mass-to-charge ratio (m/z) of 246.1448. Depending on the solution pH and solvent conditions, doubly charged ions, [M+2H]²⁺, may also be observed at m/z 123.5762. ESI provides excellent sensitivity and is the standard for quantitative studies.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is used for analyzing samples in a solid, crystalline state. The peptide is co-crystallized with an energy-absorbing matrix (e.g., α-Cyano-4-hydroxycinnamic acid, CHCA). A laser pulse desorbs and ionizes the sample, typically producing a dominant singly charged ion, [M+H]⁺. MALDI is highly tolerant of salts and buffers but is generally less suited for direct coupling to HPLC and is more often used for rapid molecular weight confirmation.
| Parameter | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
|---|---|---|
| Sample State | Liquid (in solution) | Solid (co-crystallized with matrix) |
| Typical Ions Formed | Singly and multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺) | Predominantly singly charged ions (e.g., [M+H]⁺) |
| Coupling to Chromatography | Excellent, standard for LC-MS | Challenging, typically used for offline analysis |
| Primary Application | Quantitative analysis, sequence confirmation, purity analysis | Rapid molecular weight confirmation, high-throughput screening |
| Advantages | High sensitivity, suitable for quantification | High tolerance to buffers and salts, simple sample preparation |
Tandem mass spectrometry (MS/MS) is the gold standard for confirming the amino acid sequence of a peptide. In this process, the precursor ion of this compound ([M+H]⁺ at m/z 246.14) is isolated and then subjected to fragmentation, typically via Collision-Induced Dissociation (CID). The fragmentation occurs primarily at the peptide bonds, generating a predictable series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus).
The detection of a comprehensive set of b- and y-ions provides unequivocal evidence for the sequence Val-Gly-Ala. For instance, the presence of the b₂-ion confirms the Val-Gly linkage, while the y₂-ion confirms the Gly-Ala linkage.
| Ion Type | Sequence Fragment | Theoretical Monoisotopic Mass (m/z) | Sequence Information Confirmed |
|---|---|---|---|
| b₁ | Val | 100.0762 | N-terminal residue is Valine |
| b₂ | Val-Gly | 157.0977 | Confirms Val-Gly linkage |
| y₁ | Ala | 90.0555 | C-terminal residue is Alanine (B10760859) |
| y₂ | Gly-Ala | 147.0770 | Confirms Gly-Ala linkage |
For quantitative analysis in research contexts, such as measuring peptide concentration in a formulation or a biological matrix, targeted mass spectrometry is employed.
Selected Reaction Monitoring (SRM): SRM is a highly specific and sensitive quantitative technique performed on a triple quadrupole mass spectrometer. It involves monitoring specific "transitions," where a predefined precursor ion is fragmented to produce a specific product ion. For this compound, multiple transitions can be monitored simultaneously to ensure specificity and accuracy.
Parallel Reaction Monitoring (PRM): PRM is a more modern approach performed on high-resolution mass spectrometers (e.g., Orbitrap). Like SRM, it isolates a specific precursor ion. However, instead of monitoring a few predefined product ions, it acquires a full, high-resolution MS/MS spectrum of all product ions. This provides quantitative data with an additional layer of qualitative confirmation.
| Parameter | Value | Purpose |
|---|---|---|
| Precursor Ion (Q1) | 246.14 m/z | Selects the [M+H]⁺ ion of the target peptide. |
| Product Ion 1 (Q3) | 147.08 m/z (y₂) | Primary transition for quantification (often the most intense and stable fragment). |
| Product Ion 2 (Q3) | 157.10 m/z (b₂) | Secondary transition for confirmation, ensuring specificity. |
| Collision Energy | Optimized experimentally (e.g., 10-20 eV) | The energy required to induce optimal fragmentation for the selected transitions. |
Chromatographic Separations for Purity and Identity Confirmation
Chromatography is essential for separating this compound from impurities, degradation products, or aggregates, thereby allowing for accurate purity assessment and identity confirmation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for assessing the purity of synthetic peptides. It separates molecules based on their hydrophobicity. This compound, being a small and relatively polar peptide due to the glycine (B1666218) and alanine residues, requires careful method optimization for effective separation from closely related impurities.
Method optimization typically involves:
Stationary Phase: A C18 or C8 silica-based column is standard.
Mobile Phase: A gradient of water (Mobile Phase A) and a less polar organic solvent, typically Acetonitrile (B52724) (Mobile Phase B), is used.
Ion-Pairing Agent: An acid modifier like Trifluoroacetic Acid (TFA) at a low concentration (0.05-0.1%) is added to both mobile phases. TFA protonates the peptide and silanol (B1196071) groups on the column, improving peak shape and resolution.
Gradient: A shallow gradient is necessary to resolve impurities with similar hydrophobicity, such as deletion sequences (e.g., Val-Gly) or isomeric peptides.
| Time (minutes) | % Mobile Phase B (Acetonitrile w/ 0.1% TFA) | Purpose |
|---|---|---|
| 0.0 | 5 | Initial condition, sample loading |
| 20.0 | 40 | Linear gradient to elute the peptide and related impurities |
| 22.0 | 95 | Column wash to remove highly hydrophobic components |
| 25.0 | 95 | Hold at high organic concentration |
| 26.0 | 5 | Return to initial conditions |
| 30.0 | 5 | Column re-equilibration |
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size in solution. For this compound, its primary use is not for separating small-molecule impurities but for detecting and quantifying higher-order species, such as non-covalent dimers and other aggregates. The formation of aggregates can impact peptide stability and is a critical quality attribute.
In an SEC analysis, the sample is passed through a column with porous particles.
Larger molecules (aggregates) are excluded from the pores and travel a shorter path, thus eluting first.
Smaller molecules (the monomer) can enter the pores, travel a longer path, and elute later.
A typical SEC chromatogram for a high-quality sample of this compound would show a single, sharp, symmetrical peak corresponding to the monomer. The presence of any small, earlier-eluting peaks would indicate the presence of dimers or higher-order aggregates. This technique is crucial for stability-indicating assays and for ensuring the quality of research-grade material.
| Elution Order | Species | Expected Relative Peak Area (High-Purity Sample) |
|---|---|---|
| 1 (Earliest) | Higher-order aggregates (trimers, etc.) | <0.1% or not detected |
| 2 | Dimer | <0.5% |
| 3 (Latest) | Monomer (this compound) | >99.5% |
Capillary Electrophoresis (CE) for Charge and Size-Based Separations
Capillary Electrophoresis (CE) is a high-resolution analytical technique that separates molecules based on their electrophoretic mobility in an electric field. This mobility is a function of the analyte's charge-to-size ratio. For peptides like this compound, CE offers a powerful tool for characterization and quantification due to its high efficiency, short analysis times, and minimal sample consumption. The separation occurs within a narrow fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied across the capillary, ions migrate towards the electrode of opposite charge at different velocities, leading to their separation.
Method Development for Peptide Separation and Characterization
The development of a robust CE method for the tripeptide this compound involves the systematic optimization of several key parameters to achieve the desired resolution, sensitivity, and reproducibility.
A primary consideration in method development is the pH of the background electrolyte (BGE). The charge of this compound is dependent on the pH of the surrounding medium due to its ionizable amino and carboxyl groups. At a pH below its isoelectric point (pI), the peptide will be protonated and carry a net positive charge, migrating towards the cathode. Conversely, at a pH above its pI, it will be deprotonated, carry a net negative charge, and move towards the anode. The pI of the tripeptide can be estimated from the pKa values of its terminal amino group, terminal carboxyl group, and the side chains of its constituent amino acids (Valine, Glycine, and Alanine), all of which are non-ionizable. Therefore, the charge will primarily be determined by the termini. By adjusting the BGE pH, the electrophoretic mobility of the peptide can be modulated to optimize its separation from other components in a sample matrix. For instance, a BGE with a pH two units away from the peptide's pKa values is generally chosen to ensure it is fully charged.
The composition and concentration of the BGE are also critical. A buffer system, such as sodium tetraborate (B1243019) or phosphate (B84403) buffer, is essential to maintain a constant pH during the electrophoretic run, which is crucial for reproducible migration times. The concentration of the BGE influences the ionic strength of the medium, which in turn affects the electroosmotic flow (EOF) and the thickness of the electrical double layer at the capillary wall. Higher ionic strength can reduce EOF and potentially improve resolution, but it also increases the current and Joule heating, which can negatively impact separation efficiency. Therefore, a balance must be found.
For the separation of peptides that are similar in size, as is common in peptide mapping or impurity profiling, the addition of modifiers to the BGE can enhance selectivity. Cyclodextrins are often employed as chiral selectors or to improve the separation of closely related peptides by forming transient inclusion complexes with the analytes, thereby altering their effective size and mobility.
Detection of this compound is typically achieved using UV detection, as the peptide bond absorbs UV light at low wavelengths (around 200-220 nm). For enhanced sensitivity, especially at low concentrations, derivatization of the peptide with a fluorescent tag can be performed, followed by laser-induced fluorescence (LIF) detection.
A systematic approach to method development would involve evaluating different BGE compositions and pH values to achieve optimal separation. The performance of the developed method is then validated for parameters such as linearity, precision, accuracy, and limit of detection and quantification to ensure its suitability for the intended research application.
| Parameter | Consideration for this compound | Typical Starting Conditions |
| Background Electrolyte (BGE) | Maintains pH and ionic strength. | 20-50 mM Sodium tetraborate or Sodium phosphate buffer. |
| pH | Determines the charge of the peptide. | pH 2.5 (for positive charge) or pH 9.0 (for negative charge). |
| Applied Voltage | Driving force for separation. | 15-25 kV. |
| Capillary Dimensions | Affects separation time and efficiency. | 50 µm internal diameter, 30-60 cm total length. |
| Temperature | Influences viscosity and migration times. | 25 °C. |
| Injection | Introduction of the sample into the capillary. | Hydrodynamic injection (e.g., 50 mbar for 5 s). |
| Detection | Monitoring the separated components. | UV detection at 200 nm or 214 nm. |
Advanced Spectroscopic Methods for Real-Time Monitoring in Research
Advanced spectroscopic techniques are indispensable for studying the dynamic interactions of biomolecules in real-time. For this compound, these methods can provide profound insights into its binding kinetics and thermodynamics when interacting with other molecules, such as proteins or receptors.
Surface Plasmon Resonance (SPR) for Interaction Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions at a sensor surface. This method is highly valuable for determining the kinetics of binding events, including the association rate (ka) and dissociation rate (kd) of a complex, from which the equilibrium dissociation constant (KD) can be calculated.
In a typical SPR experiment involving this compound, a larger interacting partner (the ligand), such as a receptor protein, is immobilized on the surface of a sensor chip. The tripeptide (the analyte) is then flowed over this surface in a microfluidic channel. The binding of this compound to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal and measured in resonance units (RU).
The resulting sensorgram is a plot of the SPR signal (in RU) versus time. The association phase, during which the peptide binds to the ligand, is followed by a dissociation phase, where the peptide dissociates from the ligand as a buffer solution flows over the surface. By fitting these curves to kinetic models, the rate constants ka and kd can be determined.
For small molecules like this compound, obtaining a measurable SPR signal can be challenging due to its low molecular weight. To overcome this, higher concentrations of the peptide may be required, or a more sensitive detection format, such as a competition assay, can be employed. In a competition assay, a known binding partner of the ligand is mixed with the tripeptide, and the reduction in the binding of the known partner is measured, which is indicative of the tripeptide's affinity.
The table below presents hypothetical kinetic data for the interaction of this compound with a target protein, as would be determined by SPR.
| Parameter | Value | Unit | Description |
| Association Rate (ka) | 1.5 x 10³ | M⁻¹s⁻¹ | The rate at which the peptide binds to the target protein. |
| Dissociation Rate (kd) | 3.0 x 10⁻³ | s⁻¹ | The rate at which the peptide-protein complex dissociates. |
| Equilibrium Dissociation Constant (KD) | 2.0 x 10⁻⁶ | M (µM) | A measure of the binding affinity; calculated as kd/ka. |
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. This allows for the complete thermodynamic characterization of the interaction between this compound and its binding partner in solution, providing not only the binding affinity (Ka, the inverse of KD) but also the enthalpy (ΔH) and entropy (ΔS) of binding.
In an ITC experiment, a solution of this compound is titrated in small aliquots into a sample cell containing a solution of its binding partner (e.g., a protein) at a constant temperature. Each injection of the tripeptide leads to the formation of a peptide-protein complex, resulting in the release or absorption of heat, which is measured by the instrument.
The resulting data is a plot of heat change per injection as a function of the molar ratio of the peptide to the protein. Fitting this binding isotherm to a suitable binding model yields the stoichiometry of the interaction (n), the binding constant (Ka), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equation:
ΔG = -RTln(Ka) = ΔH - TΔS
where R is the gas constant and T is the absolute temperature.
The thermodynamic signature obtained from ITC provides valuable information about the forces driving the binding interaction. For instance, a negative enthalpy change suggests that hydrogen bonding and van der Waals interactions are significant, while a positive entropy change may indicate that hydrophobic interactions are the primary driver of binding.
The following table shows a hypothetical thermodynamic profile for the interaction of this compound with a target protein, as determined by ITC.
| Thermodynamic Parameter | Value | Unit | Description |
| Stoichiometry (n) | 1.1 | - | The molar ratio of the peptide to the protein in the complex. |
| Binding Constant (Ka) | 5.0 x 10⁵ | M⁻¹ | A measure of the binding affinity. |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol | The heat released or absorbed during binding. |
| Entropy Change (ΔS) | 6.7 | cal/mol·K | The change in the randomness of the system upon binding. |
| Gibbs Free Energy Change (ΔG) | -10.5 | kcal/mol | The overall energy change of the binding reaction. |
L Valylglycyl L Alanine As a Building Block in Advanced Peptide and Materials Design
Incorporation into Longer Peptides and Peptide Mimetics for Research Applications
The synthesis of peptides involves the sequential coupling of amino acids. L-Valylglycyl-L-alanine can be incorporated into longer peptide chains using standard techniques like solid-phase peptide synthesis (SPPS), where amino acids are added one by one to a growing chain anchored to a resin. This tripeptide's sequence can influence the structure and function of the resulting larger molecule.
Short peptide sequences are often the key determinants of a protein's biological activity. Researchers frequently synthesize fragments of larger proteins to identify the minimal sequence required for function. The Val-Gly-Ala motif appears in various natural proteins, and its presence can be critical for biological interactions.
Research Findings:
Elastin-Related Peptides: The sequence Val-Gly-Val-Ala-Pro-Gly (VGVAPG) is a repeating peptide in elastin (B1584352), the protein responsible for tissue elasticity, and is known to be chemotactic for fibroblasts and monocytes. Synthesizing fragments like this compound or longer peptides containing this core sequence allows researchers to probe the specific structural requirements for this chemotactic activity. By studying these smaller, manageable fragments, the roles of individual amino acids in receptor binding and cell signaling can be systematically investigated.
Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for drug development and understanding biological processes. By starting with a core sequence like this compound, researchers can perform amino acid substitutions to see how changes in hydrophobicity, size, or charge affect biological activity. For example, substituting L-alanine with a larger or a charged amino acid can reveal important insights into the binding pocket of a target receptor. The inherent hydrophobicity of peptides rich in valine and alanine (B10760859) is a key factor influencing their interactions and physiological functions.
| Constituent Amino Acid | Property | Implication for Peptide Design |
| L-Valine (Val) | Bulky, Hydrophobic | Contributes to strong hydrophobic interactions, can be critical for binding within a protein's core or a receptor's hydrophobic pocket. |
| Glycine (B1666218) (Gly) | Smallest, Achiral, Flexible | Imparts conformational flexibility to the peptide backbone, allowing it to adopt various shapes to fit a binding partner. |
| L-Alanine (Ala) | Small, Hydrophobic | Provides a neutral, hydrophobic character without the steric bulk of valine, often used in alanine-scanning mutagenesis to determine the functional importance of other residues. |
Natural peptides are often highly flexible, which can be a disadvantage for therapeutic applications as it can lead to poor receptor selectivity and susceptibility to degradation. Introducing conformational constraints can lock a peptide into its biologically active shape, enhancing its potency and stability.
Research Findings:
Backbone Modification: The Val-Gly-Ala sequence provides a simple scaffold for introducing backbone modifications to reduce flexibility. The glycine position is particularly amenable to substitution with non-natural amino acids (e.g., N-methylated amino acids) that restrict bond rotation without adding significant bulk. This can induce specific secondary structures like turns or helices.
Cyclization Strategies: this compound can be incorporated into a longer peptide that is subsequently cyclized. Cyclization, the formation of a covalent bond between the peptide's termini or between side chains, is a powerful method for rigidifying peptide structure. While this tripeptide lacks reactive side chains for side-chain-to-side-chain cyclization, it can be part of a sequence that undergoes head-to-tail cyclization using enzymatic or chemical ligation methods. The resulting cyclic peptide would have a more defined conformation, ideal for research into receptor binding.
Use in Peptide-Based Hydrogels and Biomaterials Research
Peptide-based hydrogels are a class of biomaterials composed of self-assembled peptide nanofibers that entrap large amounts of water. They are highly valued in biomedicine for their biocompatibility, biodegradability, and structural similarity to the native extracellular matrix (ECM).
Self-assembly is a process where molecules spontaneously organize into ordered structures driven by non-covalent interactions. For peptides, these interactions include hydrogen bonding, hydrophobic effects, and van der Waals forces.
Research Findings:
Hydrophobic Aggregation: The hydrophobic nature of L-valine and L-alanine is a primary driver for the self-assembly of peptides containing the this compound sequence. In aqueous environments, these hydrophobic residues tend to aggregate to minimize their contact with water, leading to the formation of larger structures.
Crystal Structure and Packing: X-ray crystallography of L-Valyl-L-alanine (a related dipeptide) reveals that the molecules pack in a way that creates large hydrophobic columns from the aggregated side chains. Similarly, this compound would be expected to form ordered, layered structures. In a crystal structure of L-Valyl-L-alanine, the molecules arrange into a unique three-dimensional hydrogen bond pattern, with side chains aggregating into columns. This tendency to form ordered, hydrophobic aggregates is the basis for the formation of nanofibers, which are the building blocks of hydrogels.
Chirality and Assembly: The use of all L-amino acids (homochirality) influences the resulting supramolecular structure, often leading to the formation of twisted or helical nanofibers. The specific sequence and chirality of amino acids are known to dictate the final morphology of the self-assembled structures.
An ideal scaffold for tissue engineering should be biocompatible, biodegradable, and provide mechanical and biological cues to guide cell behavior. Hydrogels formed from peptides like this compound can serve as excellent scaffolds.
Research Findings:
Biocompatible Microenvironment: Scaffolds derived from natural L-amino acids are generally biocompatible and support cell adhesion and proliferation. A hydrogel made from a self-assembling peptide containing the Val-Gly-Ala sequence would create a 3D microenvironment mimicking the natural ECM, providing a suitable substrate for culturing cells in vitro.
Tunable Mechanical Properties: The mechanical stiffness of a hydrogel scaffold can influence cell differentiation. The properties of a peptide hydrogel can be tuned by altering the peptide concentration or by making small changes to the amino acid sequence, thereby controlling the density and interactions of the resulting nanofibers. This allows for the creation of scaffolds with tissue-specific stiffness, which is crucial for applications in bone or cartilage regeneration.
Biodegradability: Since the scaffold is built from peptide bonds, it can be gradually degraded by cellular enzymes, allowing newly grown tissue to replace it over time. The degradation rate can be controlled, for instance, by incorporating non-natural amino acids or modifying the peptide backbone to resist enzymatic cleavage.
Derivatization and Functionalization for Research Probes and Labels
To study the localization, interactions, and dynamics of peptides, they are often chemically modified with probes or labels. Derivatization involves covalently attaching a functional molecule, such as a fluorophore or a biotin (B1667282) tag, to the peptide.
Research Findings:
N-Terminal Labeling: The free amino group at the N-terminus (L-valine) of this compound is a common site for derivatization. Reagents like fluorescein (B123965) isothiocyanate (FITC) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be readily attached to this primary amine, yielding a fluorescently labeled peptide. Such labeled peptides can be used in fluorescence microscopy to visualize their uptake by cells or their localization within tissues.
C-Terminal Modification: The carboxylic acid at the C-terminus (L-alanine) can also be modified, for example, by coupling it to another molecule containing a primary amine. This allows for the attachment of various probes or for linking the peptide to a solid support for use in affinity chromatography.
Click Chemistry: A powerful and versatile method for functionalization is "click chemistry." An unnatural amino acid containing an azide (B81097) or alkyne group, such as 3-Azido-L-alanine, can be incorporated into the peptide sequence during synthesis. This allows for the highly specific attachment of a wide array of probes (e.g., fluorophores, drugs, imaging agents) that have a complementary functional group, without altering the native peptide structure. For instance, a sequence like L-Valylglycyl-(3-Azido-L-alanine) could be synthesized to serve as a versatile platform for creating custom research tools.
| Derivatization Strategy | Target Site on this compound | Example Reagent/Moiety | Research Application |
| Amine Labeling | N-terminal α-amino group of Valine | FITC, Rhodamine, FMOC-Cl | Fluorescence microscopy, FRET studies, flow cytometry |
| Carboxyl Activation | C-terminal carboxyl group of Alanine | EDC/NHS chemistry | Coupling to surfaces, conjugation to other molecules |
| Incorporation of Functional Amino Acids | Substitution of a residue (e.g., Alanine) | 3-Azido-L-alanine | Site-specific labeling via click chemistry for advanced probes |
| Biotinylation | N-terminal amine | NHS-Biotin | Affinity purification, detection with streptavidin conjugates |
Fluorescent Labeling and Bioconjugation Strategies
There is currently no scientific literature available that describes the use of this compound in fluorescent labeling or specific bioconjugation strategies. Research in this field typically focuses on individual amino acids or specifically designed peptide sequences known to have particular binding properties or reactivity.
For context, fluorescent labeling of peptides and proteins is a common technique. Strategies often involve:
Targeting specific amino acid residues: Reactive fluorescent dyes are often designed to bind to the side chains of amino acids like lysine (B10760008) (amines) or cysteine (thiols).
Incorporating unnatural amino acids: Amino acids with bio-orthogonal reactive groups (e.g., azides or alkynes) can be incorporated into a peptide sequence, allowing for highly specific "click" chemistry reactions with a corresponding fluorescent probe.
Enzymatic labeling: Specific enzymes can attach fluorescent labels to a target protein or peptide at a recognition site.
While one could theoretically synthesize this compound and attach a fluorescent molecule, no studies have been found that document this or explore its utility as a fluorescent probe.
Development of Affinity Tags for Purification or Detection
Similarly, a review of available research shows no evidence of this compound being developed or utilized as an affinity tag. Affinity tags are specific peptide or protein sequences genetically fused to a protein of interest to facilitate its purification from a complex mixture, or for detection purposes.
Commonly used affinity tags include:
Polyhistidine-tag (His-tag): A sequence of six or more histidine residues that binds to immobilized metal ions like nickel or cobalt.
Strep-tag: A short peptide sequence (e.g., Trp-Ser-His-Pro-Gln-Phe-Glu-Lys) that binds with high affinity to a specially engineered streptavidin protein, Strep-Tactin.
Glutathione S-transferase (GST) tag: A larger protein tag that binds to immobilized glutathione.
The development of a new affinity tag requires demonstrating specific and strong binding to a ligand, which can then be used for capture and release. The tripeptide this compound has not been identified in the literature as possessing such properties or being investigated for this purpose.
Future Research Directions and Unexplored Avenues for L Valylglycyl L Alanine
Emerging Synthetic Strategies and Sustainable Chemistry Initiatives
The synthesis of peptides like L-Valylglycyl-L-alanine is undergoing a paradigm shift, driven by the principles of green and sustainable chemistry. Traditional methods, often reliant on hazardous solvents and producing significant waste, are being replaced by more environmentally friendly approaches.
Key initiatives focus on:
Solvent Replacement: A major focus is the substitution of conventional solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with greener alternatives. This not only reduces the environmental impact but also aligns with stricter regulatory requirements.
Catalysis-Driven Transformations: The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. Research into novel catalysts for peptide bond formation can enhance efficiency and reduce the environmental footprint of synthesizing this compound.
Flow Chemistry: This technology offers enhanced control over reaction conditions, improves safety, and significantly reduces waste, making it a promising avenue for the large-scale, sustainable production of peptides.
Chemo-enzymatic Peptide Synthesis (CEPS): Integrating enzymatic steps into the synthesis process can lead to highly selective and efficient reactions under mild conditions, further contributing to the sustainability of peptide production.
Advanced Spectroscopic Techniques for High-Resolution Structural Dynamics
Understanding the three-dimensional structure and dynamic behavior of this compound is crucial for elucidating its function. Advanced spectroscopic techniques are providing unprecedented insights into the conformational landscape of peptides.
Future research will likely leverage:
Two-Dimensional Infrared (2DIR) Spectroscopy: This technique can probe the structural dynamics of peptides on a picosecond timescale, offering detailed information about conformational changes and intermolecular interactions.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution solid-state NMR can be used to determine the precise atomic-level structure of peptides in their solid form, providing valuable data on bond lengths and angles.
Raman Spectroscopy: This technique is sensitive to the vibrational modes of the peptide backbone and side chains, offering complementary information to IR spectroscopy for a comprehensive structural analysis.
Circular Dichroism (CD) Spectroscopy: CD is a powerful tool for studying the secondary structure of peptides in solution, allowing researchers to monitor changes in conformation under different environmental conditions.
By combining these advanced spectroscopic methods with molecular dynamics (MD) simulations, a more complete and dynamic picture of this compound's structure can be obtained.
Systems-Level Investigations of Peptide Networks and Interactions
This compound does not exist in isolation within a biological system. Its interactions with other molecules, including proteins, lipids, and other peptides, are critical to its biological role. A systems-level approach is necessary to understand these complex networks.
Future investigations will likely focus on:
Peptide-Membrane Interactions: All-atom molecular dynamics simulations can be used to study the interaction of tripeptides with cell membranes, revealing the roles of hydrogen bonds and hydrophobic interactions in this process.
Intramolecular and Intermolecular Interactions: The stability and conformation of a tripeptide are governed by a balance of backbone-side chain, backbone-backbone, and side chain-side chain interactions. Understanding these interactions is key to predicting the behavior of this compound in larger biological assemblies.
Peptide Networks: Tripeptides can act as signaling molecules and influence protein structure and stability. Research into how this compound fits into these broader peptide networks will provide insights into its physiological functions.
These systems-level studies will move beyond the analysis of the isolated peptide to a more holistic understanding of its role in complex biological processes.
Integration with Artificial Intelligence and Machine Learning in Peptide Science
Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide science by enabling the rapid analysis of vast datasets and the prediction of peptide properties. This integration is poised to accelerate the discovery and design of novel peptides with specific functions.
Key areas of integration include:
Predictive Modeling: ML models can be trained to predict various properties of peptides, such as their solubility, bioactivity, and structural features, based on their amino acid sequence.
De Novo Peptide Design: Generative models can be used to design entirely new peptide sequences with desired characteristics, opening up possibilities for creating novel therapeutic or functional peptides.
High-Throughput Screening: AI can be used to screen large virtual libraries of peptides to identify promising candidates for further experimental investigation, significantly speeding up the discovery process.
The application of AI and ML to the study of this compound and other tripeptides will undoubtedly lead to a deeper understanding of sequence-structure-function relationships and facilitate the development of new peptide-based technologies.
Exploration of Novel Biocatalytic Roles and Biosynthetic Origins
The discovery of new enzymes and biosynthetic pathways is expanding the known repertoire of biocatalysis. Investigating the potential biocatalytic roles and natural origins of this compound could reveal novel enzymatic functions and metabolic pathways.
Future research directions in this area include:
Enzymatic Synthesis: The use of ligases, such as Omniligase-1, offers an efficient and environmentally friendly method for synthesizing peptides. Exploring the enzymatic synthesis of this compound could provide a sustainable alternative to chemical synthesis.
Biosynthetic Pathway Elucidation: While the synthesis of many amino acids is well-understood, the specific biosynthetic pathways for all tripeptides are not fully characterized. Uncovering the natural biosynthetic route to this compound in organisms could reveal new enzymes and metabolic connections.
Novel Biocatalytic Functions: Specialized metabolism is a rich source of novel enzymes with unique catalytic capabilities. Investigating whether this compound or its derivatives are involved in any such pathways could lead to the discovery of new biocatalysts for synthetic chemistry.
The exploration of the biocatalytic landscape surrounding this compound holds the potential to uncover new biological functions and provide valuable tools for biotechnology.
Q & A
Basic Research Questions
Q. How can researchers ensure reproducibility in synthesizing and characterizing L-Valylglycyl-L-alanine?
- Methodology : Follow NIH preclinical guidelines for experimental reporting, including detailed synthesis protocols (e.g., solvent systems, temperature, and purification methods). For characterization, use HPLC for purity assessment and NMR/mass spectrometry for structural confirmation. Include all raw data in supplementary materials to enable replication .
- Key Considerations : Validate new compounds with elemental analysis and cross-reference spectral data against existing databases. For known compounds, cite prior literature but confirm identity via independent methods (e.g., chiral chromatography for stereochemical integrity) .
Q. What stability studies are critical for this compound in aqueous and physiological buffers?
- Methodology : Conduct accelerated degradation studies under varying pH (2–9), temperatures (4–37°C), and ionic strengths. Monitor hydrolysis via UV-Vis spectroscopy or LC-MS. Use statistical tools (e.g., ANOVA) to assess significance of degradation pathways .
- Key Considerations : Avoid extrapolating stability data beyond tested conditions. For long-term storage, lyophilize the compound and validate stability over ≥6 months .
Advanced Research Questions
Q. How can contradictions in this compound’s bioactivity data across studies be resolved?
- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reevaluate experimental designs. Compare variables such as cell lines (e.g., HEK293 vs. HeLa), assay sensitivity (e.g., ELISA vs. SPR), and buffer compositions. Use meta-analysis to identify confounding factors .
- Key Considerations : Replicate conflicting studies with standardized protocols and report effect sizes with 95% confidence intervals to quantify variability .
Q. What in silico strategies are effective for predicting this compound’s interactions with enzymatic targets?
- Methodology : Employ molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) to model binding affinities and conformational dynamics. Validate predictions with SPR or ITC experiments. Use QSAR models to correlate structural motifs with activity .
- Key Considerations : Cross-validate computational results with mutational studies (e.g., alanine scanning) to confirm critical residues in binding pockets .
Q. How should researchers design dose-response studies for this compound in neuropharmacological models?
- Methodology : Use a log-linear dose range (e.g., 1 nM–100 µM) in rodent primary neurons or organoids. Measure endpoints like Ca²⁺ flux (Fluo-4 assay) or synaptic markers (PSD-95 ELISA). Apply nonlinear regression (Hill equation) to calculate EC₅₀ values .
- Key Considerations : Include positive/negative controls (e.g., glycine receptor antagonists) and account for batch-to-batch variability in compound synthesis .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Methodology : Use mixed-effects models to handle nested data (e.g., technical replicates). For nonparametric data, apply Kruskal-Wallis tests with Dunn’s post hoc correction. Report p-values alongside effect sizes (Cohen’s d) .
- Key Considerations : Pre-register analysis plans to reduce bias and ensure transparency in hypothesis testing .
Q. How can researchers optimize chromatographic separation of this compound from dipeptide byproducts?
- Methodology : Screen C18 and HILIC columns with gradient elution (0.1% TFA in water/acetonitrile). Optimize retention parameters using Design of Experiments (DoE) software. Validate resolution with peak purity algorithms (e.g., Empower 3) .
- Key Considerations : Confirm column lot consistency and document all LC parameters (flow rate, column temperature) for reproducibility .
Ethical and Reporting Standards
Q. What ethical guidelines apply to studies involving this compound in animal models?
- Methodology : Adhere to ARRIVE 2.0 guidelines for preclinical reporting, including randomization, blinding, and sample size justification. Obtain approval from institutional animal care committees (IACUC) .
- Key Considerations : Report attrition rates and exclude outliers only with predefined criteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
